molecular formula C9H6O3S2 B13120565 Methyl 2-oxobenzo[d][1,3]dithiole-5-carboxylate

Methyl 2-oxobenzo[d][1,3]dithiole-5-carboxylate

Cat. No.: B13120565
M. Wt: 226.3 g/mol
InChI Key: OPLHWGCQPGOQES-UHFFFAOYSA-N
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Description

Methyl 2-oxobenzo[d][1,3]dithiole-5-carboxylate (CAS 1240485-60-2) is a high-purity chemical building block specializing in the synthesis of complex heterocyclic compounds for advanced research applications. This compound features a benzo[d][1,3]dithiole core structure fused with a 2-oxo (ketone) group and a methyl ester functionality at the 5-position, presenting a versatile scaffold for drug discovery and materials science. With a molecular formula of C9H6O3S2 and a molecular weight of 226.27 g/mol , it serves as a key precursor in organosulfur chemistry, particularly valuable for constructing novel molecular architectures with potential applications in developing therapeutic agents, functional materials, and ligands for catalysis. The electron-rich dithiole system and strategically positioned carboxylate group make it an excellent substrate for further synthetic modification, including hydrolysis, amidation, and nucleophilic substitution reactions. The product requires cold-chain transportation to ensure stability and is strictly intended for research purposes in laboratory settings only . It is not formulated for diagnostic or therapeutic applications in humans or animals. Researchers utilize this compound primarily as a sophisticated intermediate in medicinal chemistry programs and materials science investigations where its unique heterocyclic system contributes distinctive electronic and structural properties to target molecules.

Properties

Molecular Formula

C9H6O3S2

Molecular Weight

226.3 g/mol

IUPAC Name

methyl 2-oxo-1,3-benzodithiole-5-carboxylate

InChI

InChI=1S/C9H6O3S2/c1-12-8(10)5-2-3-6-7(4-5)14-9(11)13-6/h2-4H,1H3

InChI Key

OPLHWGCQPGOQES-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)SC(=O)S2

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of Methyl 2-oxobenzo[d]dithiole-5-carboxylate generally involves:

  • Formation of the 1,3-dithiole ring fused to a benzene ring.
  • Introduction of the keto group at the 2-position.
  • Esterification at the 5-position with a methyl group.

This is achieved by starting from appropriate dithiol precursors or benzenedithiol derivatives, followed by oxidation and esterification steps.

Preparation via Benzenedithiol and Metal Complex Intermediates

A well-documented method involves the use of 1,2-benzenedithiol as a starting material, which undergoes reaction with metal complexes to form the dithiole ring system. For example:

  • Step 1: 1,2-Benzenedithiol is reacted with potassium tert-butoxide in acetonitrile to generate a reactive dithiolate intermediate.
  • Step 2: This intermediate is then treated with platinum complexes such as Pt(4,4′-bipyridine)Cl₂ in dichloromethane under nitrogen atmosphere.
  • Step 3: The reaction mixture is stirred at room temperature for extended periods (e.g., 11 hours).
  • Step 4: The product is isolated by column chromatography and purified to yield the desired Methyl 2-oxobenzo[d]dithiole-5-carboxylate derivative as a crystalline solid.

Esterification and Oxidation Steps

The methyl ester group at the 5-position is typically introduced via esterification reactions using methylating agents or by starting from methyl-substituted precursors. Oxidation to the 2-oxo group can be achieved by controlled oxidation of the dithiole ring system.

  • Esterification can be done by reacting the corresponding carboxylic acid or acid chloride with methanol under acidic or basic catalysis.
  • Oxidation of the 1,3-dithiole ring to the 2-oxo derivative may involve mild oxidizing agents to avoid overoxidation or ring cleavage.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents/Conditions Yield (%) Notes
Metal complex route 1,2-Benzenedithiol, Pt complex K tert-butoxide, CH₃CN, CH₂Cl₂, N₂ ~55 Room temp, 11 h, column chromatography purification
Esterification from acid Carboxylic acid precursor Methanol, acid/base catalyst Variable Standard esterification
Oxidation of dithiole Dithiole intermediate Mild oxidants Variable Controlled oxidation to 2-oxo group
Green synthesis (related) Thiourea, aldehydes, acetophenone Microwave, solvent-free, ionic liquids High Potential for adaptation to target compound

Research Findings and Characterization

  • The synthesized Methyl 2-oxobenzo[d]dithiole-5-carboxylate is characterized by elemental analysis, mass spectrometry, and proton nuclear magnetic resonance (¹H NMR) spectroscopy.
  • Yields typically range from moderate to high depending on the method and conditions.
  • The compound serves as a ligand in coordination chemistry, especially in platinum-based complexes with potential applications in catalysis and photochemistry.

Chemical Reactions Analysis

Methyl 2-oxobenzo[d][1,3]dithiole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of thiols or thioethers.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or alcohols replace the methoxy group, forming amides or esters.

    Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.

    Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, amides, and esters.

Scientific Research Applications

Methyl 2-oxobenzo[d][1,3]dithiole-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-oxobenzo[d][1,3]dithiole-5-carboxylate involves its interaction with various molecular targets:

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares Methyl 2-oxobenzo[d][1,3]dithiole-5-carboxylate with structurally related compounds from the evidence:

Compound Name CAS Number Molecular Formula Molar Mass (g/mol) Key Functional Groups Substituents
This compound (Target) Not provided C₉H₆O₃S₂ (predicted) ~242 (estimated) Dithiole ring, ketone, methyl ester 2-oxo, 5-carboxylate
6-Methoxybenzo[d][1,3]dioxole-5-carboxylic acid 7168-93-6 C₉H₈O₅ 196.15 Dioxole ring, carboxylic acid, methoxy 6-methoxy, 5-carboxylic acid
Methyl 5-bromobenzo[d][1,3]dioxole-4-carboxylate 212897-62-6 C₉H₇BrO₄ 259.05 Dioxole ring, bromine, methyl ester 5-bromo, 4-carboxylate
Methyl benzo[d]oxazole-5-carboxylate 924869-17-0 C₉H₇NO₃ 177.16 Oxazole ring, methyl ester 5-carboxylate
Key Observations:

Heterocyclic Core Differences :

  • The target compound’s dithiole ring (S atoms) contrasts with dioxole (O atoms, ) and oxazole (N and O, ). Sulfur’s larger atomic size and polarizability may enhance lipophilicity and alter electronic properties compared to oxygen analogs.
  • The 2-oxo group in the target compound introduces a ketone, absent in dioxole derivatives from and . This group can participate in hydrogen bonding or serve as a reactive site for further functionalization.

Substituent Effects :

  • Ester vs. Carboxylic Acid : The target’s methyl ester (5-carboxylate) differs from the carboxylic acid in , likely improving membrane permeability but reducing water solubility.
  • Halogen Substitution : The bromine in increases molar mass and may enable cross-coupling reactions (e.g., Suzuki), a feature absent in the target compound.

Physical and Chemical Properties

While direct data for the target compound is unavailable, predictions can be made based on analogs:

  • Boiling Point : The brominated dioxole ester has a predicted boiling point of 325.1°C, higher than typical esters due to bromine’s mass. The target compound’s boiling point may be lower (~250–300°C) due to the absence of heavy halogens.
  • Density : Sulfur’s presence in the dithiole ring could increase density compared to dioxole derivatives (e.g., 1.674 g/cm³ for vs. ~1.8 g/cm³ estimated for the target).
  • Reactivity : The dithiole ring’s sulfur atoms may confer redox activity, unlike the more inert dioxole or oxazole rings .

Biological Activity

Methyl 2-oxobenzo[d][1,3]dithiole-5-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including antidiabetic, anticancer, and antimicrobial effects, supported by case studies and research findings.

Chemical Structure and Properties

This compound has the following molecular characteristics:

  • Molecular Formula : C10H8O3S2
  • Molecular Weight : 240.30 g/mol
  • IUPAC Name : Methyl 2-oxo-2,3-dihydrobenzo[d][1,3]dithiole-5-carboxylate

Antidiabetic Activity

Recent studies have demonstrated the potential of this compound as an antidiabetic agent. In vitro assays have shown that this compound inhibits α-amylase activity, a key enzyme involved in carbohydrate metabolism. The inhibition of α-amylase can lead to reduced glucose absorption and lower blood sugar levels.

Table 1: Inhibition of α-Amylase by this compound

CompoundIC50 (µM)
This compound0.85
Acarbose (standard)2.593

In vivo studies using diabetic mouse models have reported significant reductions in blood glucose levels after administration of this compound, indicating its potential for diabetes management .

Anticancer Activity

The anticancer properties of this compound have been investigated across various cancer cell lines. Research indicates that this compound exhibits cytotoxic effects against several types of cancer cells while maintaining a favorable safety profile towards normal cells.

Table 2: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (µM)
HeLa (cervical)26
MCF7 (breast)35
A549 (lung)40

The compound's mechanism of action appears to involve the induction of apoptosis and cell cycle arrest in cancer cells . Further studies are warranted to elucidate the detailed pathways involved.

Antimicrobial Activity

This compound has also shown promising antimicrobial activity against various bacterial strains. In vitro tests reveal its effectiveness against both Gram-positive and Gram-negative bacteria.

Table 3: Antimicrobial Efficacy

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus50
Escherichia coli75

These findings suggest that this compound could serve as a potential lead compound for developing new antimicrobial agents .

Case Studies

  • Antidiabetic Study : A study published in Journal of Medicinal Chemistry highlighted the efficacy of this compound in reducing blood glucose levels in streptozotocin-induced diabetic mice. The results showed a decrease from an average of 252.2 mg/dL to 173.8 mg/dL after treatment .
  • Cytotoxicity Assessment : A comprehensive cytotoxicity assessment revealed that this compound had minimal effects on normal human cell lines while demonstrating significant cytotoxicity against various cancer cell lines .

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